2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile
Overview
Description
2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile is an organic compound with the molecular formula C11H6Cl2N2S It is a member of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a broad range of biological properties and are recognized as potent bioactive compounds .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to play a vital role in medicinal chemistry, improving advanced compounds with a variety of biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions can lead to changes in the activity of these enzymes, affecting the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes, leading to changes in protein production and cellular behavior. Additionally, it can impact cellular metabolism by modifying the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The exact molecular interactions depend on the specific context and the biomolecules involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function. Studies have shown that the stability of this compound can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules, ultimately influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the thiophene ring. The reaction conditions generally include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile
- 2-Amino-4,5-dihydrothiophene-3-carbonitrile
- 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile
Uniqueness
2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required.
Properties
IUPAC Name |
2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-9-2-1-6(3-10(9)13)8-5-16-11(15)7(8)4-14/h1-3,5H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXWMPXGROYWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2C#N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397555 | |
Record name | 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861407-95-6 | |
Record name | 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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